molecular formula C12H11N3O3 B3060437 Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 36286-76-7

Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate

Cat. No. B3060437
CAS RN: 36286-76-7
M. Wt: 245.23
InChI Key: IVZRAUQVYNSJNL-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate is a compound that belongs to the class of 1,2,4-triazines. Triazines are six-membered heterocyclic compounds containing three nitrogen atoms in their structure . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .


Synthesis Analysis

The synthesis of 1,2,4-triazines often involves the use of cyanuric chloride as a starting material . Specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester, and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazines is based on structures generated from information available in databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

1,2,4-Triazines undergo various chemical reactions. For instance, they can undergo Diels-Alder reactions with ketene acetal . Additionally, they can participate in reactions involving sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazines can be influenced by the solvent polarity. For instance, the absorption in the UV region of these compounds is found to be less dependent on solvent polarities, whereas the red-shifted fluorescence is strongly dependent on solvent polarities .

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate and its derivatives are primarily studied for their synthesis and chemical transformation possibilities. For instance, a study by Ohsumi and Neunhoeffer (1992) explored the regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates, highlighting the procedural specificity in obtaining these compounds (Ohsumi & Neunhoeffer, 1992). Similarly, Cai (1985) reported on the preparation and chemical transformations of ethyl N-[5′-(3′-methylmercapto-6′-ethoxycarbonyl)-1′,2′,4′-triazinyl]-3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate, showing its reactivity with various amines and phenols (Cai, 1985).

Applications in Heterocyclic Chemistry

These compounds are valuable in the field of heterocyclic chemistry, as they can serve as intermediates for the synthesis of various heterocyclic compounds. For instance, Wamhoff and Tzanova (2003) demonstrated the synthesis of novel 6-azapteridines and oxazinotriazines from bifunctional 1,2,4-triazines, showcasing the versatility of these compounds in creating diverse molecular structures (Wamhoff & Tzanova, 2003).

Role in Synthesis of Potential Antitumor Agents

These compounds have potential applications in the synthesis of antitumor agents. Badrey and Gomha (2012) explored the synthesis of various triazines and triazepines using a key precursor related to the ethyl 5-hydroxy-3-phenyl-1,2,4-triazine-6-carboxylate, aiming at developing potential anti-tumor agents (Badrey & Gomha, 2012).

Cyclization Reactions and Novel Compounds Synthesis

Their role in cyclization reactions to form new compounds is also noteworthy. The work by Miyamoto and Matsumoto (1988) on cinnoline ring construction using reactions with ethyl 2-diazo-3-oxopropionates is an example of how these compounds can be utilized to create novel molecular structures (Miyamoto & Matsumoto, 1988).

Antibacterial and Antimicrobial Activity

Some studies also focus on the antibacterial and antimicrobial potential of these compounds. Gad-Elkareem and El-Adasy (2010) synthesized ethyl thionicotinates and related compounds with sulfonamide moieties, evaluating their antibacterial activity (Gad-Elkareem & El-Adasy, 2010).

Characterization and Structure Elucidation

Characterization and structure elucidation of these compounds are also a significant area of research. Studies like the one by Hou Zhongke (2011) on the synthesis and structure elucidation of ethyl triazine carboxylate impurities in diclazutil highlight this aspect (Hou Zhongke, 2011).

Safety and Hazards

The safety and hazards associated with 1,2,4-triazines can vary depending on the specific compound. For instance, 2,4-bis-{[4-(2-Ethyl-hexyloxy)-2-hydroxy]-phenyl}-6-(4-methoxyphenyl)-(1,3,5)-triazine is safe for use in cosmetic products as a UV light absorber at a maximum concentration of 10% .

Future Directions

The future directions of research on 1,2,4-triazines could involve further exploration of their biological applications, given their demonstrated antitumor properties and other potential uses . Additionally, further investigation into their synthesis, chemical reactions, and physical and chemical properties could provide valuable insights.

properties

IUPAC Name

ethyl 5-oxo-3-phenyl-4H-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-2-18-12(17)9-11(16)13-10(15-14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZRAUQVYNSJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(NC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312315
Record name 4K-350S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36286-76-7
Record name Ethyl 2,5-dihydro-5-oxo-3-phenyl-1,2,4-triazine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36286-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 252114
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036286767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC252114
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4K-350S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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